2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide is a synthetic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide typically involves the coupling of a pyrazole derivative with a benzamide moiety. The reaction conditions often include the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows standard organic synthesis protocols, ensuring the purity and yield of the final product through rigorous analytical techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.
Scientific Research Applications
2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating neglected tropical diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound’s molecular structure allows it to bind effectively to these targets, disrupting their normal function and ultimately leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1,5-dimethyl-3-(2-hydroxyethyl)pyrazole
- 3-(2-chloroethyl)-1,5-dimethylpyrazole
- 6-fluoro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
Uniqueness
What sets 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide apart from similar compounds is its unique combination of chlorine and fluorine atoms, which contribute to its distinct pharmacological properties. This specific arrangement enhances its binding affinity and selectivity towards molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O/c1-9-8-10(18-19(9)2)6-7-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDUHYZSLTYRGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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